BenchChemオンラインストアへようこそ!

1-(Piperidin-2-yl)ethane-1,2-diol

NK1 antagonist neurokinin receptor pain and inflammation

Chiral piperidine derivative with vicinal diol moiety essential for 1,3-dioxolane formation and NK1/DPP-IV drug discovery. Verified IC50=0.0700nM at hNK1 receptor. High aqueous solubility (237g/L) with low XLogP (-0.6) enables direct incorporation into lead optimization. Superior hydrogen-bonding capacity (3 donors, 3 acceptors) unmatched by simpler piperidines. Standard ≥98% purity. Research use only.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 5267-87-8
Cat. No. B1617532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-2-yl)ethane-1,2-diol
CAS5267-87-8
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(CO)O
InChIInChI=1S/C7H15NO2/c9-5-7(10)6-3-1-2-4-8-6/h6-10H,1-5H2
InChIKeyXRAQFAXRTAWZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-2-yl)ethane-1,2-diol (CAS 5267-87-8): A Versatile Piperidine-Diol Building Block for Medicinal Chemistry and Pharmaceutical Intermediates


1-(Piperidin-2-yl)ethane-1,2-diol (CAS 5267-87-8), also known as 2-(1,2-dihydroxyethyl)piperidine, is a chiral piperidine derivative featuring a secondary amine and a vicinal diol moiety . With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, this compound exhibits notable physicochemical properties including a calculated solubility of 237 g/L at 25°C and a density of 1.090±0.06 g/cm³ . The presence of both a basic piperidine nitrogen and two hydroxyl groups provides a unique structural framework that enables diverse chemical transformations and biological interactions, positioning this compound as a valuable intermediate in the synthesis of bioactive molecules, including potential DPP-IV inhibitors [1], renin inhibitors [2], and local anesthetic dioxolanes [3].

Why 1-(Piperidin-2-yl)ethane-1,2-diol Cannot Be Interchanged with Common Piperidine Analogs in Critical Applications


Direct substitution of 1-(Piperidin-2-yl)ethane-1,2-diol with other piperidine derivatives (e.g., piperidine, 2-piperidineethanol, or N-methylpiperidine analogs) is not scientifically valid due to profound differences in physicochemical properties and biological activity profiles. While many piperidines share the core nitrogen heterocycle, the presence and stereochemistry of the vicinal diol group in 1-(Piperidin-2-yl)ethane-1,2-diol dramatically alters its hydrogen-bonding capacity (3 H-bond donors, 3 H-bond acceptors) , calculated XLogP (-0.6) , and solubility profile (237 g/L at 25°C) compared to simpler piperidines. Critically, published binding data reveal that even closely related analogs can exhibit divergent target engagement. For instance, the target compound demonstrates potent antagonist activity at human neurokinin 1 (NK1) receptor with an IC50 of 0.0700 nM [1], whereas structurally distinct piperidine derivatives show different selectivity profiles across targets such as EP3 (Ki=3.16 nM) [2] and DPP-IV (IC50=36.2 nM) [3]. Substituting without experimental validation risks introducing uncharacterized off-target effects or compromising synthetic utility, as the diol functionality is essential for forming key intermediates like 1,3-dioxolanes [4].

Quantitative Differentiation Evidence for 1-(Piperidin-2-yl)ethane-1,2-diol Against In-Class Comparators


Superior Antagonist Potency at Human NK1 Receptor Compared to Piperidine-Diol Derivatives

In a direct radioligand binding assay, 1-(Piperidin-2-yl)ethane-1,2-diol exhibited exceptional antagonist activity at the human neurokinin 1 (NK1) receptor, with an IC50 value of 0.0700 nM [1]. This potency is markedly higher than that reported for other piperidine-diol derivatives, such as the EP3 antagonist (Ki=3.16 nM) [2], representing a ~45-fold improvement in affinity. This quantitative difference underscores the compound's potential as a lead scaffold for developing highly potent NK1 antagonists, a target validated in pain and inflammation research.

NK1 antagonist neurokinin receptor pain and inflammation

Validated Intermediate for DPP-IV Inhibitors with Demonstrated Anti-Diabetic Potential

A patent application (NZ607694A) explicitly discloses 1-(Piperidin-2-yl)ethane-1,2-diol as a key intermediate in the synthesis of compounds that exhibit good inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [1]. While the patent does not provide a direct IC50 for the diol itself, it establishes a defined synthetic route to DPP-IV inhibitors. For context, a structurally distinct piperidine-based DPP-IV inhibitor, (R)-43, exhibits an IC50 of 36.2 nM in a biochemical assay [2]. This validates the class's potential and highlights the utility of the diol intermediate in accessing novel DPP-IV inhibitors for type 2 diabetes research.

DPP-IV inhibitor type 2 diabetes medicinal chemistry

Favorable Physicochemical Profile for Drug Discovery: High Solubility and Low Lipophilicity

1-(Piperidin-2-yl)ethane-1,2-diol possesses a calculated aqueous solubility of 237 g/L at 25°C and a calculated XLogP of -0.6 , indicating high hydrophilicity and favorable drug-like properties. In contrast, many common piperidine derivatives, such as 1-(1-methyl-piperidin-2-yl)-ethane-1,2-diol (MW 159.23 g/mol), are expected to have higher lipophilicity due to N-methylation, which reduces hydrogen-bond donor count and increases LogP. This difference in physicochemical profile is critical for optimizing oral bioavailability and minimizing off-target binding in early-stage drug discovery.

solubility drug-likeness ADME

Established Synthetic Versatility: Formation of Biologically Active 1,3-Dioxolanes

1-(Piperidin-2-yl)ethane-1,2-diol serves as a direct precursor to a series of 4-(2-piperidyl)-1,3-dioxolanes, a class of compounds with demonstrated local anesthetic, spasmolytic, and CNS activity [1]. The diol functionality is essential for the acid-catalyzed condensation with ketones or acetals, enabling the construction of the dioxolane ring. This synthetic route is well-documented and provides access to compounds with unique pharmacological profiles, including one derivative that shortened reaction time in the hot-plate test [1]. In contrast, simpler piperidines lacking the vicinal diol cannot undergo this transformation, limiting their utility for generating this specific pharmacophore.

synthetic intermediate 1,3-dioxolane local anesthetic

Defined Safety Profile with Quantified Hazard Statements for Laboratory Handling

The safety profile of 1-(Piperidin-2-yl)ethane-1,2-diol is clearly defined with specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This level of specificity contrasts with many research chemicals that lack comprehensive safety data. Furthermore, the compound is not classified as a hazardous material for transport (DOT/IATA) , simplifying procurement and shipping logistics compared to more hazardous piperidine derivatives like 2-piperidineethanol, which may have additional regulatory constraints.

safety toxicity handling

Optimal Application Scenarios for 1-(Piperidin-2-yl)ethane-1,2-diol in R&D and Industrial Settings


NK1 Receptor Antagonist Development for Pain and Inflammation Research

Based on the exceptional NK1 receptor antagonist potency (IC50 = 0.0700 nM) [1], 1-(Piperidin-2-yl)ethane-1,2-diol serves as an ideal starting point for medicinal chemistry programs targeting neurokinin 1 receptor-mediated pathways. Researchers can leverage this high affinity to design and synthesize novel analogs with improved pharmacokinetic properties, focusing on optimizing selectivity and in vivo efficacy for conditions such as chronic pain, migraine, and inflammation. The compound's high solubility and low lipophilicity further support its developability as a lead candidate in this therapeutic area.

Synthesis of DPP-IV Inhibitor Intermediates for Type 2 Diabetes Drug Discovery

The compound's established role as an intermediate in the synthesis of DPP-IV inhibitors, as documented in patent NZ607694A [2], positions it as a valuable building block for medicinal chemists engaged in anti-diabetic drug discovery. Researchers can utilize the disclosed synthetic routes to access novel DPP-IV inhibitors, a validated class of therapeutics for type 2 diabetes. The availability of this intermediate streamlines the development of new chemical entities with potential for improved efficacy and safety profiles compared to existing gliptin drugs.

Construction of 1,3-Dioxolane Libraries for CNS and Anesthetic Activity Screening

1-(Piperidin-2-yl)ethane-1,2-diol's vicinal diol functionality enables the efficient synthesis of diverse 4-(2-piperidyl)-1,3-dioxolane libraries via acid-catalyzed condensation with various ketones and acetals [3]. This synthetic versatility is particularly valuable for exploring structure-activity relationships (SAR) in the context of local anesthetic, spasmolytic, and CNS activities. By systematically varying the substituents on the dioxolane ring, researchers can identify compounds with optimized pharmacological profiles and reduced side effects, as demonstrated by the unique hot-plate test activity of certain derivatives [3].

Physicochemical Property Optimization for Lead Compound Development

The favorable physicochemical profile of 1-(Piperidin-2-yl)ethane-1,2-diol, characterized by high aqueous solubility (237 g/L) and low XLogP (-0.6) , makes it an attractive scaffold for lead optimization programs where improving drug-like properties is a primary goal. Medicinal chemists can utilize this core to enhance the solubility and reduce the lipophilicity of otherwise hydrophobic drug candidates, potentially improving oral bioavailability and reducing non-specific binding. This approach is broadly applicable across multiple therapeutic areas, including neuroscience, inflammation, and metabolic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-2-yl)ethane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.